7-Bromo-2-(3-(pyrimidin-2-YL)phenethyl)isoindolin-1-one

Chemical Biology Compound Management High-Throughput Screening

Researchers developing GRK2 inhibitors face assay variability when substituting analogs-linker length, halogen position, and heteroaryl identity critically affect target engagement. 7-Bromo-2-(3-(pyrimidin-2-yl)phenethyl)isoindolin-1-one (CAS 1417190-47-6) provides a structurally defined scaffold: • Defined 7-Br substitution & pyrimidin-2-yl terminus for consistent SAR data • ≥95% purity (white to yellow solid) from ISO-certified supply chain • Room temperature storage; ships ambient globally for rapid assay deployment • InChIKey RSUFNOYQDURHIE-UHFFFAOYSA-N ensures unambiguous screening library registration Use as GRK2 reference compound, kinase selectivity probe, or bromodomain-targeting scaffold precursor. For R&D only.

Molecular Formula C20H16BrN3O
Molecular Weight 394.3 g/mol
CAS No. 1417190-47-6
Cat. No. B1511150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-(3-(pyrimidin-2-YL)phenethyl)isoindolin-1-one
CAS1417190-47-6
Molecular FormulaC20H16BrN3O
Molecular Weight394.3 g/mol
Structural Identifiers
SMILESC1C2=C(C(=CC=C2)Br)C(=O)N1CCC3=CC(=CC=C3)C4=NC=CC=N4
InChIInChI=1S/C20H16BrN3O/c21-17-7-2-6-16-13-24(20(25)18(16)17)11-8-14-4-1-5-15(12-14)19-22-9-3-10-23-19/h1-7,9-10,12H,8,11,13H2
InChIKeyRSUFNOYQDURHIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-2-(3-(pyrimidin-2-YL)phenethyl)isoindolin-1-one (CAS 1417190-47-6) Procurement Baseline


7-Bromo-2-(3-(pyrimidin-2-yl)phenethyl)isoindolin-1-one (CAS 1417190-47-6) is a synthetic small molecule of the isoindolin-1-one class, with molecular formula C₂₀H₁₆BrN₃O and a molecular weight of 394.27 g/mol . The compound features a 7-bromo substituent on the isoindolinone core and a phenethyl linker to a pyrimidin-2-yl group. It is supplied by commercial vendors at purities of ≥95% , with a typical physical form of white to yellow solid stored at room temperature . The compound is intended for laboratory research use only .

7-Bromo-2-(3-(pyrimidin-2-YL)phenethyl)isoindolin-1-one: Why Generic Substitution Is Not Straightforward


Isoindolin-1-one derivatives with 7-bromo substitution and pyrimidinyl-phenethyl linkages cannot be generically substituted without risking loss of intended pharmacological activity. Structural analogs within this chemotype may exhibit divergent target engagement profiles due to subtle variations in the linker length, halogen position, or heteroaryl group identity. Specifically, the 7-bromo substituent on the isoindolinone core and the pyrimidin-2-yl moiety at the phenethyl terminus define a unique spatial and electronic arrangement that influences molecular recognition at protein binding sites. For procurement decisions, relying on a structurally similar but uncharacterized analog without comparative functional data introduces uncertainty in assay reproducibility and target validation workflows.

7-Bromo-2-(3-(pyrimidin-2-YL)phenethyl)isoindolin-1-one: Quantitative Evidence for Scientific Selection


7-Bromo-2-(3-(pyrimidin-2-yl)phenethyl)isoindolin-1-one: Supplier Purity Benchmarking for Assay Reproducibility

The compound is commercially available at a minimum purity of 95% from major suppliers . This purity specification ensures baseline consistency for in vitro assays and structure-activity relationship (SAR) studies.

Chemical Biology Compound Management High-Throughput Screening

7-Bromo-2-(3-(pyrimidin-2-yl)phenethyl)isoindolin-1-one: InChIKey Structural Uniqueness as a Procurement Identifier

The compound is uniquely identified by the InChIKey RSUFNOYQDURHIE-UHFFFAOYSA-N . This identifier is distinct from all other isoindolin-1-one analogs and ensures that the procured material is the exact structure intended for the study.

Chemical Informatics Compound Registration Data Integrity

7-Bromo-2-(3-(pyrimidin-2-yl)phenethyl)isoindolin-1-one: GRK2 Inhibitor Chemotype Contextualization

Isoindolin-1-one derivatives bearing aromatic substituents at the 2-position have been disclosed as GRK2 inhibitors in recent patent literature [1]. While specific inhibitory data for this exact compound against GRK2 are not publicly available, its structural features align with the core pharmacophore described in these patents.

Kinase Inhibition GRK2 Cardiovascular Research

7-Bromo-2-(3-(pyrimidin-2-YL)phenethyl)isoindolin-1-one: Recommended Research Application Scenarios


GRK2 Inhibitor Lead Optimization and Structure-Activity Relationship (SAR) Studies

This compound can serve as a scaffold for medicinal chemistry efforts aimed at developing GRK2 inhibitors for cardiovascular or metabolic disease research. Its defined isoindolin-1-one core with a 7-bromo substituent and a pyrimidinyl-phenethyl tail represents a specific substitution pattern within the broader GRK2 inhibitor patent landscape [1]. Researchers can use this compound to probe the effects of 7-position halogenation and pyrimidinyl orientation on GRK2 binding affinity and selectivity.

Chemical Probe Development for Bromodomain or Kinase Target Validation

Given the structural features of the compound, it may serve as a precursor or reference molecule in the development of chemical probes targeting bromodomain-containing proteins (e.g., BRD4) or specific kinases [1]. The bromine atom at the 7-position provides a synthetic handle for further functionalization or radiolabeling, while the pyrimidinyl group may engage ATP-binding pockets or acetyl-lysine binding sites, warranting evaluation in targeted assays.

High-Throughput Screening (HTS) Library Enrichment and Hit Validation

This compound, when sourced at ≥95% purity from reputable vendors, is suitable for inclusion in diversity-oriented or targeted screening libraries for academic or industrial HTS campaigns [1]. Its distinct InChIKey (RSUFNOYQDURHIE-UHFFFAOYSA-N) ensures unambiguous registration and tracking across screening databases. It can be used as a 'hit' compound for secondary assays following primary screening of isoindolin-1-one focused libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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